

Introduction: The Significance of Thiazole-Morpholine Scaffolds

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Compound of Interest

Compound Name: 4-(5-Bromothiazol-2-
YL)morpholine

Cat. No.: B1371977

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Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating thiazole and morpholine rings are particularly prominent. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore found in numerous drugs, valued for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The morpholine ring, a saturated six-membered heterocycle containing oxygen and nitrogen, is frequently employed in drug design to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.^[1]

The compound **4-(5-Bromothiazol-2-YL)morpholine** merges these two important structural motifs. The bromine atom on the thiazole ring provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This guide will delve into the precise structural details of this compound, providing a foundational understanding for its application in advanced chemical research.

Molecular Structure and Physicochemical Properties

The fundamental structure of **4-(5-Bromothiazol-2-YL)morpholine** consists of a morpholine ring connected via its nitrogen atom to the C2 position of a thiazole ring. A bromine atom is substituted at the C5 position of the thiazole ring.

Core Structural Data

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ BrN ₂ OS	
Molecular Weight	249.13 g/mol	[2]
CAS Number	933728-73-5	
SMILES	BrC1=CN=C(S1)N1CCOCC1	
Physical Form	Solid	
Purity	Commercially available up to 98%	[3]

Structural Visualization

The connectivity of the atoms in **4-(5-Bromothiazol-2-YL)morpholine** is depicted in the following diagram.

Figure 1: 2D structure of **4-(5-Bromothiazol-2-YL)morpholine**.

Conformational Analysis and Crystallographic Insights

While a single-crystal X-ray structure for **4-(5-Bromothiazol-2-YL)morpholine** is not publicly available, valuable insights can be drawn from the published crystal structure of a closely related compound, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.[4][5] In this related structure, the morpholine ring adopts a stable chair conformation, which is the expected low-energy conformation for this saturated heterocycle.

The geometry of the thiazole ring is planar, as expected for an aromatic system. The dihedral angle between the thiazole and an attached phenolic ring in the reference structure is 23.46°, suggesting that steric hindrance can cause deviation from co-planarity.[4][5] A similar, non-coplanar arrangement between the thiazole and morpholine rings in the title compound is likely, allowing for minimized steric interactions.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of organic molecules. While specific spectra for **4-(5-Bromothiazol-2-yl)morpholine** are not widely published, the expected spectral features can be predicted based on its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the morpholine and thiazole protons.

- **Morpholine Protons:** The morpholine ring contains eight protons on four methylene groups. Typically, these appear as two multiplets or complex signals due to the chair conformation and the different chemical environments of the protons adjacent to the nitrogen versus the oxygen.
 - -N-CH₂- protons: Expected to resonate around 3.4-3.8 ppm.
 - -O-CH₂- protons: Expected to resonate slightly downfield, around 3.7-4.0 ppm.^[6]
- **Thiazole Proton:** The thiazole ring has one proton at the C4 position. This proton is in an aromatic environment and is expected to appear as a singlet in the aromatic region, likely around 7.0-7.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

- **Morpholine Carbons:** Two distinct signals are expected for the morpholine carbons.
 - -N-C- carbons: Expected around 45-50 ppm.
 - -O-C- carbons: Expected further downfield around 65-70 ppm.^[6]
- **Thiazole Carbons:** Three signals are expected for the thiazole ring carbons.
 - C2 (attached to morpholine): This quaternary carbon would likely be the most downfield of the thiazole carbons, possibly in the 165-175 ppm range.

- C4 (with proton): Expected around 115-125 ppm.
- C5 (with bromine): The bromine substitution will have a significant effect, and this carbon is expected to resonate around 105-115 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying functional groups. Key expected absorptions include:

- C-H stretching (aliphatic): Just below 3000 cm^{-1} , characteristic of the morpholine CH_2 groups.[\[7\]](#)
- C-H stretching (aromatic): Just above 3000 cm^{-1} , from the thiazole C-H bond.
- C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring, typically in the $1100\text{-}1150\text{ cm}^{-1}$ region.[\[7\]](#)
- C=N and C=C stretching: Vibrations from the thiazole ring are expected in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (^{19}Br and ^{81}Br in approximately a 1:1 ratio), with two major peaks at m/z 248 and 250. Fragmentation would likely involve the loss of the morpholine ring or cleavage of the thiazole ring.

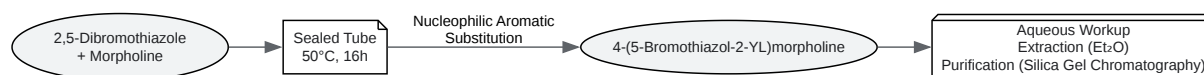
Synthesis and Reactivity

The synthesis of **4-(5-Bromothiazol-2-yl)morpholine** can be achieved through nucleophilic aromatic substitution. The bromine atom at the C5 position and the morpholine group at the C2 position dictate the molecule's reactivity, making it a versatile synthetic intermediate.

Proposed Synthetic Protocol

A reliable method for the synthesis of the isomeric 4-(4-bromothiazol-2-yl)morpholine has been reported, which can be adapted for the synthesis of the title compound.[\[8\]](#) The proposed

synthesis involves the reaction of 2,5-dibromothiazole with morpholine.



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Figure 2: Proposed synthetic workflow for **4-(5-Bromothiazol-2-yl)morpholine**.

Step-by-Step Methodology:

- **Reaction Setup:** In a sealed reaction tube, combine 2,5-dibromothiazole (1.0 eq) and morpholine (10-12 eq). The large excess of morpholine serves as both the nucleophile and the solvent.
- **Reaction Conditions:** Seal the tube and heat the mixture at 50°C for 16 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
- **Purification:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- **Final Purification:** Purify the resulting crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.^[8]

Causality Behind Experimental Choices:

- **Excess Morpholine:** Using morpholine as the solvent ensures a high concentration of the nucleophile, driving the substitution reaction forward. It also acts as a base to neutralize the HBr formed during the reaction.

- **Sealed Tube and Heating:** The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient thiazole ring. A sealed tube is necessary to prevent the evaporation of the relatively volatile morpholine at the reaction temperature.
- **Aqueous Workup and Extraction:** This procedure is crucial to remove the excess morpholine and any inorganic salts, separating the desired organic product.
- **Chromatography:** This is a standard and effective method for purifying organic compounds, ensuring the removal of any unreacted starting materials or byproducts to achieve high purity.

Reactivity Profile

The structure of **4-(5-Bromothiazol-2-yl)morpholine** imparts a dual reactivity profile:

- **The Morpholine Moiety:** The nitrogen atom of the morpholine ring is a Lewis base, but its lone pair is delocalized into the electron-deficient thiazole ring, reducing its basicity and nucleophilicity compared to free morpholine.
- **The Bromothiazole Ring:** The C5-Br bond is the most reactive site for further functionalization. It is susceptible to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position. This makes the molecule an excellent building block for creating libraries of compounds for drug discovery. The bromine can also be replaced via lithiation followed by quenching with an electrophile.

Applications and Future Directions

The structural features of **4-(5-Bromothiazol-2-yl)morpholine** make it a highly attractive scaffold in medicinal chemistry. Its utility as a synthetic intermediate is clear, providing a platform for the development of novel compounds with potential therapeutic applications. Given the wide range of biological activities associated with thiazole derivatives, this compound is a valuable starting point for the exploration of new chemical space in the search for potent and selective modulators of biological targets.

Safety and Handling

4-(5-Bromothiazol-2-yl)morpholine should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and serious eye irritation.[3]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C), under an inert atmosphere.[3]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

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